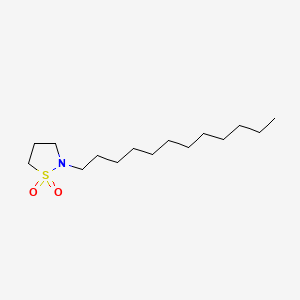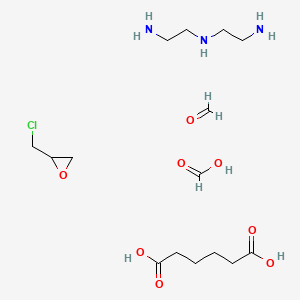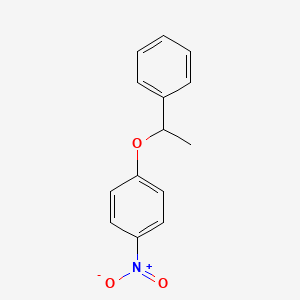
1-Nitro-4-(1-phenylethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-4-(1-phenylethoxy)benzene is an organic compound with the molecular formula C14H13NO3 It is a derivative of benzene, characterized by the presence of a nitro group (-NO2) and a phenylethoxy group (-OCH2CH3) attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Nitro-4-(1-phenylethoxy)benzene can be synthesized through electrophilic aromatic substitution reactionsThe nitration process typically uses concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from benzene. The steps include nitration, followed by etherification to introduce the phenylethoxy group. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Nitro-4-(1-phenylethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium ethoxide (NaOEt) in ethanol as a nucleophile.
Major Products Formed:
Reduction: 1-Amino-4-(1-phenylethoxy)benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Nitro-4-(1-phenylethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Nitro-4-(1-phenylethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to modify the compound and introduce new functional groups .
Comparaison Avec Des Composés Similaires
1-Nitro-4-(phenylmethoxy)benzene: Similar structure but with a phenylmethoxy group instead of a phenylethoxy group.
1-Ethoxy-4-nitrobenzene: Contains an ethoxy group instead of a phenylethoxy group.
Uniqueness: 1-Nitro-4-(1-phenylethoxy)benzene is unique due to the presence of both a nitro group and a phenylethoxy group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and industrial applications .
Propriétés
Numéro CAS |
73259-67-3 |
|---|---|
Formule moléculaire |
C14H13NO3 |
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
1-nitro-4-(1-phenylethoxy)benzene |
InChI |
InChI=1S/C14H13NO3/c1-11(12-5-3-2-4-6-12)18-14-9-7-13(8-10-14)15(16)17/h2-11H,1H3 |
Clé InChI |
JYOYYRCYSXQWLZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


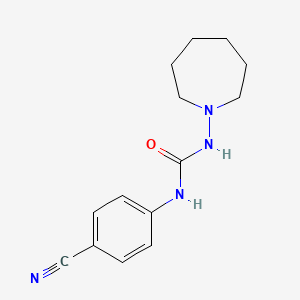
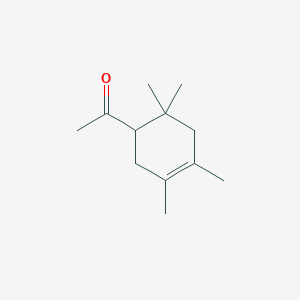
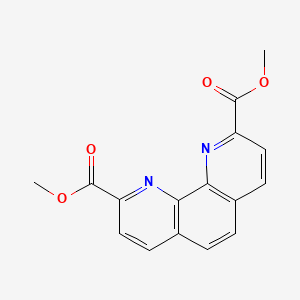
![4,4'-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline)](/img/structure/B14443420.png)
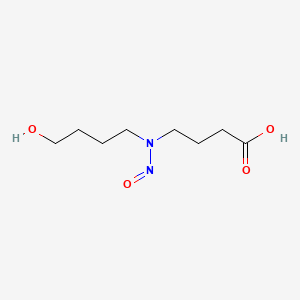

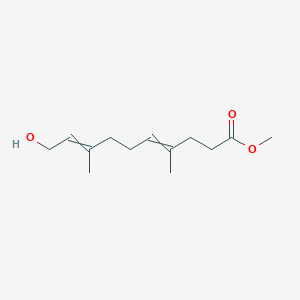

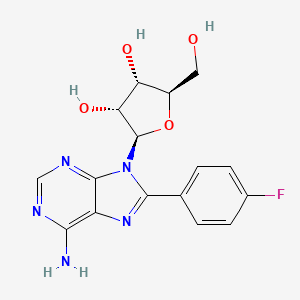
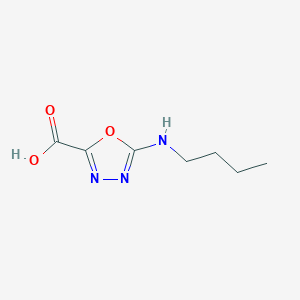
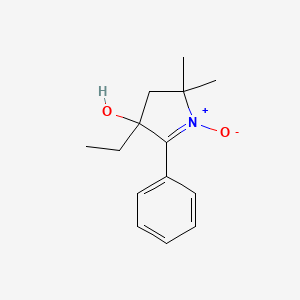
![3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one](/img/structure/B14443461.png)
